Merotocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

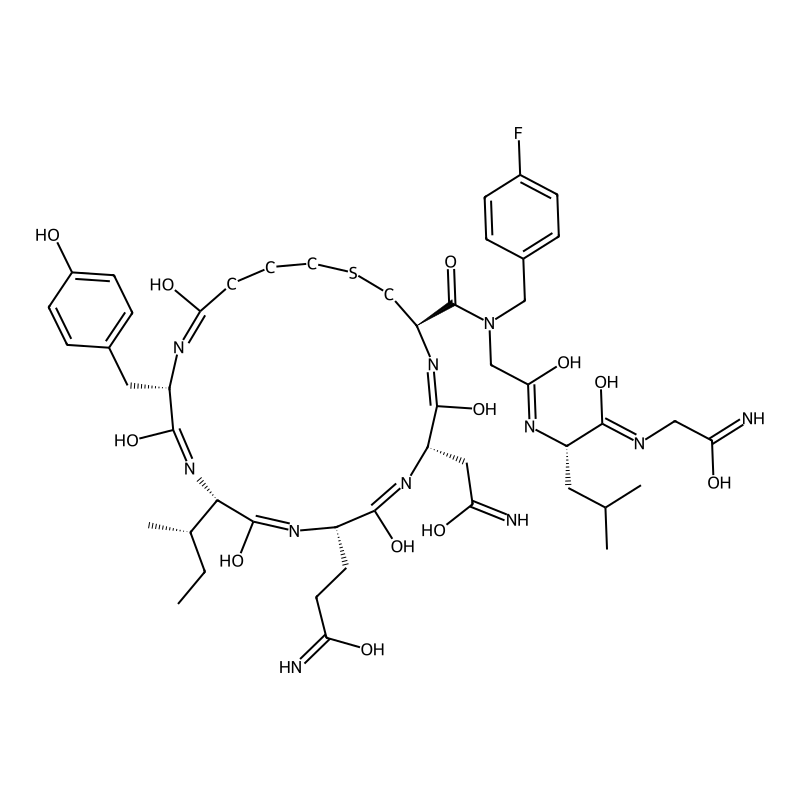

Merotocin is a synthetic peptide compound that serves as an agonist for the oxytocin receptor, designed to mimic the natural hormone oxytocin. Its full chemical name is Glycinamide, N-(4-mercapto-1-oxobutyl)-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-N-[(4-fluorophenyl)methyl]glycyl-L-leucyl-, cyclic (1 → 5)-thioether, also known as FE-202767. Merotocin features a unique 20-membered ring structure formed by a C-S bond between specific amino acid residues, which enhances its stability and receptor selectivity compared to oxytocin, potentially reducing side effects associated with non-selective vasopressin receptor activation .

As an oxytocin receptor agonist, merotocin primarily stimulates the same physiological responses as oxytocin, including promoting lactation and modulating social behaviors. Clinical studies have indicated its effectiveness in improving lactation in postpartum females without significant transfer to breast milk, thereby minimizing risks to nursing infants . This selectivity suggests a favorable safety profile compared to traditional oxytocin therapies, which can cause unwanted side effects due to their broader receptor activity .

The synthesis of merotocin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. Key steps include:

- Activation of Amino Acids: Each amino acid is activated using coupling reagents.

- Peptide Bond Formation: The activated amino acids are coupled to form peptide bonds.

- Cyclization: The linear peptide is cyclized to form the thioether linkage characteristic of merotocin.

- Deprotection: Protective groups are removed to yield the final product.

The use of unnatural amino acids requires specific conditions to ensure successful incorporation and proper folding of the peptide .

Merotocin has been primarily investigated for its potential in treating lactation failure and other reproductive health issues. Its ability to selectively activate oxytocin receptors without significant side effects makes it a candidate for therapeutic use in conditions characterized by inadequate milk production in postpartum women . Additionally, research into its effects on social bonding and anxiety suggests broader applications in mental health treatments.

Studies indicate that merotocin interacts specifically with oxytocin receptors, promoting lactation while minimizing interactions with vasopressin receptors that can lead to adverse effects such as hypertension or water retention . Its pharmacokinetic profile shows rapid clearance from the bloodstream, reducing the risk of accumulation and systemic side effects during treatment .

Merotocin shares similarities with several other compounds that act on the oxytocin receptor or exhibit related biological activity. Below is a comparison with notable analogs:

| Compound Name | Type | Unique Features |

|---|---|---|

| Oxytocin | Natural hormone | Non-selective; can activate vasopressin receptors |

| Carbetocin | Synthetic analog | Longer half-life than oxytocin; used for labor induction |

| Atosiban | Oxytocin antagonist | Inhibits uterine contractions; used in preterm labor |

| Lypressin | Vasopressin analog | Primarily acts on vasopressin receptors |

Uniqueness of Merotocin: Unlike these compounds, merotocin's design focuses on selective action at the oxytocin receptor with minimized side effects and reduced transfer through breast milk, making it particularly suitable for postpartum applications .